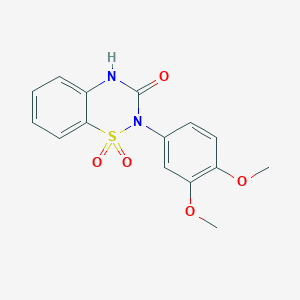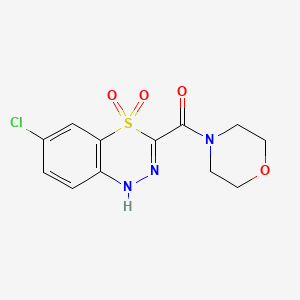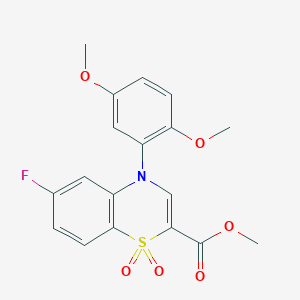![molecular formula C13H11ClN4O2S B6420185 N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251561-11-1](/img/structure/B6420185.png)
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using the GAUSSIAN 16W program package . The spectra were recorded for 1H and 13C NMR at room temperature .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one such compound was described as an off pale yellow solid with a yield of 92% and a melting point of 188–189 °C .Applications De Recherche Scientifique
Antimalarial Agent
This compound has been investigated for its potential as an antimalarial agent . A library of 1561 compounds, including this one, was screened using both virtual screening and molecular docking methods with falcipain-2 as a target enzyme . The compound showed good antimalarial activity in vitro against Plasmodium falciparum .
Inhibitor of Mitogen-Activated Protein (MAP) Kinases
Triazolopyridines, which include this compound, act as inhibitors of mitogen-activated protein (MAP) kinases . MAP kinases are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Growth Hormone Secretagogues
Triazolopyridines are also known to act as growth hormone secretagogues . These are compounds that act as secretagogues (i.e., substances that cause another substance to be secreted) of the growth hormone .
Antithrombotic Agents
These compounds have been found to have antithrombotic properties . This means they can prevent or break up clots in the blood vessels .
Treatment of Cardiovascular Disorders
Triazolopyridines are utilized in the treatment of cardiovascular disorders . This includes conditions such as heart disease, stroke, and hypertension .
Treatment of Type 2 Diabetes
These compounds are also used in the treatment of type 2 diabetes . This is a chronic condition that affects the way the body processes blood sugar (glucose) .
Treatment of Hyperproliferative Disorders
Triazolopyridines are used in the treatment of hyperproliferative disorders . These are conditions characterized by an abnormal increase in the number of cells in an organ or a tissue with a normal arrangement .
Applications in Material Sciences
Finally, these types of compounds have various applications in the material sciences fields . This includes their use in the development of new materials with unique properties .
Safety and Hazards
Orientations Futures
Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . Additionally, the design and synthesis of a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
Mécanisme D'action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyridine core have been reported to exhibit antiviral, antimicrobial, and antitumor activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.
Mode of Action
Compounds with similar structures have been reported to exert their effects through various mechanisms, such as inhibiting enzymes or interacting with cellular targets . The specific interactions between N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and its targets would likely result in changes to cellular processes, potentially leading to the observed antiviral, antimicrobial, or antitumor effects.
Biochemical Pathways
Given the reported activities of similar compounds, it is likely that the compound interacts with pathways related to viral replication, bacterial growth, or tumor cell proliferation . The downstream effects of these interactions could include the inhibition of pathogen growth or the induction of cell death in tumor cells.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity and antiproliferative activity against various cell lines . These effects suggest that the compound may induce cell death or inhibit cell growth as part of its mode of action.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-6-5-12(8-18(9)13)21(19,20)17-11-4-2-3-10(14)7-11/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKHASZUBDGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B6420108.png)
![2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol](/img/structure/B6420115.png)
![1-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420127.png)
![4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6420135.png)

![ethyl 1-[(3-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6420152.png)

![tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6420156.png)
![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6420164.png)
![2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B6420176.png)

![methyl 9-(4-chlorophenyl)-11-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6420189.png)

